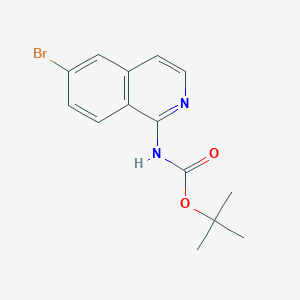

N-Boc-6-bromoisoquinolin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-bromoisoquinolin-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-11-5-4-10(15)8-9(11)6-7-16-12/h4-8H,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQZLNFQLLUPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 6 Bromoisoquinolin 1 Amine and Its Core Scaffolds

Precursor Synthesis: Methodologies for 6-Bromoisoquinoline (B29742)

The journey towards N-Boc-6-bromoisoquinolin-1-amine begins with the synthesis of its precursor, 6-bromoisoquinoline. glpbio.comchemimpex.com This involves the initial construction of the isoquinoline (B145761) core followed by or integrated with halogenation.

Classical and Modern Annulation Approaches to the Isoquinoline Core

The formation of the isoquinoline ring, a bicyclic aromatic heterocycle, can be achieved through a variety of annulation (ring-forming) reactions. These methods can be broadly categorized into classical name reactions and modern transition-metal-catalyzed processes.

Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions have long been staples in isoquinoline synthesis. acs.org The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-arylethylamine derivative. acs.org

More contemporary approaches often utilize transition-metal catalysts, such as rhodium and palladium, to facilitate C-H activation and annulation. mdpi.comnih.gov For example, rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes provides a pathway to isoquinolone derivatives, which can be further transformed into isoquinolines. nih.gov Similarly, ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides offers an oxidant-free route to isoquinolines. organic-chemistry.org These modern methods often provide greater efficiency and functional group tolerance. mdpi.comorganic-chemistry.org

A specific synthesis of 6-bromoisoquinoline starts from 4-bromobenzaldehyde (B125591) and aminoacetaldehyde dimethyl acetal. These react in refluxing toluene (B28343) to form an intermediate which, after several steps including reaction with ethyl chloroformate and trimethyl phosphite, is cyclized using titanium tetrachloride to yield 6-bromoisoquinoline. chemicalbook.com

Halogenation Strategies for Brominated Isoquinoline Derivatives

The introduction of a bromine atom onto the isoquinoline core can be achieved at different stages of the synthesis. In some cases, a brominated starting material, such as 3-bromophenylacetonitrile, is used to construct the tetrahydroisoquinoline ring, which can then be oxidized to the isoquinoline. google.com

Direct halogenation of the isoquinoline ring is also a common strategy. The reactivity of the isoquinoline ring towards electrophilic substitution dictates the position of halogenation. Positions 5 and 8 are generally favored for electrophilic attack. quimicaorganica.org However, the conditions can be controlled to achieve substitution at other positions. For instance, a cost-effective method for direct C4-halogenation of isoquinolines has been developed using a one-pot sequence involving Boc2O-mediated dearomatization, electrophilic halogenation with reagents like N-bromosuccinimide (NBS), and subsequent acid-promoted rearomatization. acs.org

Halogenation can also occur on the homocyclic ring, and the reactivity at these positions is similar to that of halobenzenes. iust.ac.ir In contrast, halogens at the 1-position of isoquinoline are highly susceptible to nucleophilic substitution. quimicaorganica.orgiust.ac.ir

N-Boc Protection in the Synthesis of Aminoaryl Systems

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgtotal-synthesis.com

Chemoselective N-Boc Protection Protocols for Aminoaryl Substrates

The selective protection of an amino group in the presence of other functional groups is crucial in multi-step synthesis. A variety of methods have been developed for the chemoselective N-Boc protection of aminoaryl compounds. researchgate.net The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com

The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, although base-free conditions have also been reported. total-synthesis.comorganic-chemistry.org For aromatic amines, which are less nucleophilic, a catalyst may be required. The choice of solvent and catalyst can significantly influence the chemoselectivity of the protection, allowing for the protection of an amine in the presence of other reactive groups like hydroxyls. researchgate.net For instance, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of various amines. organic-chemistry.org

| Catalyst/Solvent System | Substrate | Outcome |

| Amberlyst-15/Ethanol | Amines, Amino Acids | Chemoselective mono-N-Boc protection. researchgate.net |

| HClO₄–SiO₂/Solvent-free | Amines | Chemoselective N-tert-butoxycarbonylation. organic-chemistry.org |

| Iodine/Solvent-free | Aryl and Aliphatic Amines | Efficient protection at ambient temperature. organic-chemistry.org |

| HFIP | Diverse Amines | Chemoselective mono-N-Boc protection. organic-chemistry.org |

Influence of Reaction Conditions and Catalytic Systems on Boc Group Installation

The conditions for Boc protection can be tailored to the specific substrate and desired outcome. Factors such as the solvent, temperature, and the presence of a catalyst play a significant role. For example, ionic liquids have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role is believed to involve the electrophilic activation of Boc₂O through hydrogen bonding. organic-chemistry.org

Furthermore, solid-supported catalysts like Amberlyst-15 offer the advantage of easy separation and reusability, making the process more environmentally friendly. researchgate.net The use of such heterogeneous catalysts often prevents side reactions like the formation of N,N-di-Boc derivatives. researchgate.net In some cases, thermal deprotection of N-Boc groups can be achieved in continuous flow without an acid catalyst, and selectivity can be controlled by temperature. nih.gov

Convergent and Linear Synthesis Pathways for this compound

The assembly of this compound can be approached through either a linear or a convergent synthesis strategy.

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step in a sequential manner. For this compound, a plausible linear route would involve:

Synthesis of the 6-bromoisoquinoline core.

Introduction of the amino group at the 1-position. This can be challenging as direct amination is not always straightforward. One method involves reacting 1-haloisoquinolines with an amine source. iust.ac.ir

Protection of the resulting 1-amino-6-bromoisoquinoline with Boc₂O.

Synthesis of a 6-bromoisoquinoline fragment.

Separately, preparation of a Boc-protected amino-containing reagent.

Coupling of these two fragments. This could potentially be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is known to be effective for forming C-N bonds with N-protected amines. rsc.org

The choice between a linear and convergent strategy depends on the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. uniurb.it For complex molecules, a convergent approach is often preferred. wikipedia.orgscholarsresearchlibrary.com

Reactivity and Chemical Transformations of N Boc 6 Bromoisoquinolin 1 Amine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, has become an indispensable tool in modern organic synthesis. These metals facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position of the isoquinoline (B145761) core, starting from N-Boc-6-bromoisoquinolin-1-amine.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in cross-coupling reactions involving aryl halides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and milder conditions compared to classical methods. wikipedia.orgacsgcipr.org The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally, reductive elimination to afford the desired arylamine and regenerate the active catalyst. wikipedia.org

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the provided search results, the reaction is broadly applicable to heteroaryl halides. nih.govresearchgate.net For instance, palladium-catalyzed amination has been successfully applied to the synthesis of N-alkyltacrines from 4-haloquinolines, demonstrating the viability of this methodology on a related heterocyclic scaffold. nih.gov The choice of ligand is crucial for a successful transformation, with bulky, electron-rich phosphine (B1218219) ligands such as Josiphos (CyPFtBu) and XPhos often providing optimal results in terms of yield and reaction conditions. nih.govnih.gov The base also plays a critical role, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) commonly used. libretexts.orgatlanchimpharma.com

A general representation of the Buchwald-Hartwig amination applied to this compound is shown below:

Scheme 1: General Scheme for Buchwald-Hartwig Amination of this compound

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 80-110 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| Pd(OAc)₂ | CyPFtBu | K₃PO₄ | t-BuOH | 80 |

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides. The conditions presented are general and would require optimization for the specific substrate this compound.

Beyond C-N bond formation, palladium catalysis offers a versatile platform for constructing C-C bonds, significantly expanding the synthetic utility of bromoisoquinolines. Two prominent examples are the Suzuki-Miyaura and Heck reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide, catalyzed by a palladium(0) complex. wikipedia.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents. wikipedia.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond. harvard.edu This methodology has been applied to the synthesis of substituted isoquinolines. pnas.org

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, in this case between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.comyoutube.com A base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. masterorganicchemistry.com This reaction allows for the introduction of alkenyl substituents onto the isoquinoline core.

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C (sp²-sp²) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | C-C (sp²-sp²) |

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions Applicable to Bromoisoquinolines.

Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. utexas.edu They can facilitate transformations that are sometimes challenging for palladium-based systems.

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.com Both palladium and nickel catalysts are effective, with nickel often being used for its high reactivity. wikipedia.orgnumberanalytics.com The reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org The mechanism involves oxidative addition, transmetalation from the organozinc reagent, and reductive elimination. numberanalytics.com The use of nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, can be advantageous for the coupling of bromoisoquinolines with a wide range of organozinc reagents. wikipedia.org

| Catalyst System | Organozinc Reagent (R'-ZnX) | Potential Product |

| Ni(PPh₃)₄ | Alkylzinc halide | 6-Alkyl-isoquinolin-1-amine derivative |

| Ni(acac)₂ / Ligand | Arylzinc halide | 6-Aryl-isoquinolin-1-amine derivative |

| Pd(PPh₃)₄ | Alkenylzinc halide | 6-Alkenyl-isoquinolin-1-amine derivative |

Table 3: Illustrative Examples of Negishi Coupling with Bromoisoquinolines.

The combination of photoredox catalysis with nickel catalysis has opened up new avenues for cross-coupling reactions, allowing for transformations under mild conditions. rsc.orgnih.gov In this dual catalytic system, a photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process to generate radical intermediates. mdpi.comclockss.org These radicals can then be intercepted by a nickel catalyst to participate in a cross-coupling cycle. researchgate.netrsc.org This approach has been successfully applied to the coupling of aryl bromides with a variety of partners, including alkyl fragments. rsc.orgmdpi.com For instance, alkyl radicals can be generated from readily available precursors and coupled with aryl bromides. mdpi.com This methodology holds significant promise for the functionalization of this compound, enabling the introduction of alkyl groups that might be difficult to incorporate using traditional cross-coupling methods. nih.gov The reaction mechanism typically involves the reduction of a Ni(II) species to a Ni(0) or Ni(I) species by the excited photocatalyst, which then undergoes oxidative addition to the aryl bromide. mdpi.comrsc.org

| Photocatalyst | Nickel Catalyst | Radical Precursor | Potential Product |

| Ir(ppy)₃ | NiCl₂·glyme | Carboxylic acid | 6-Alkyl-isoquinolin-1-amine derivative |

| Ru(bpy)₃Cl₂ | NiBr₂·diglyme | Alkyl silicates | 6-Alkyl-isoquinolin-1-amine derivative |

| Organic Dyes | Ni(acac)₂ | Aldehydes | 6-Acyl-isoquinolin-1-amine derivative |

Table 4: Components of a Typical Nickel/Photoredox Dual Catalytic System for Cross-Coupling with Aryl Bromides.

Nickel-Catalyzed Cross-Coupling Reactions

Functional Group Interconversions at the Isoquinoline Core

The bromine atom at the 6-position of the isoquinoline ring is a versatile handle for a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for the diversification of the isoquinoline scaffold.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester. nih.govmdpi.com For this compound, a Suzuki-Miyaura coupling would introduce a variety of aryl or heteroaryl substituents at the 6-position. While specific examples on this exact substrate are not prevalent in the literature, conditions used for similar ortho-amino substituted aryl bromides can be applied. nih.gov The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of 6-alkynylisoquinoline derivatives. wikipedia.org These alkynylated products can serve as precursors for a variety of other functional groups or be used in the construction of larger, more complex molecules. The reaction is typically cocatalyzed by palladium and copper salts in the presence of a base. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. organic-chemistry.org This allows for the introduction of a wide range of amino substituents at the 6-position of the isoquinoline core. A notable example of a similar transformation is the kiloscale Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile (B1380134) with (S)-3-amino-2-methylpropan-1-ol, which highlights the industrial applicability of this reaction on a closely related substrate. sci-hub.se

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, resulting in the formation of a new carbon-carbon bond and the introduction of a vinyl or substituted vinyl group at the 6-position. This reaction provides a route to various styrenyl and other unsaturated derivatives of the isoquinoline system.

The Boc (tert-butyloxycarbonyl) protecting group on the 1-amino functionality is stable under the conditions of many of the palladium-catalyzed reactions described above. However, it can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to reveal the free 6-bromoisoquinolin-1-amine. This primary amine is a nucleophile and can undergo a variety of subsequent transformations.

Acylation: The free amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Alkylation: Selective mono-alkylation of the primary amine can be challenging due to the potential for over-alkylation. However, under carefully controlled conditions or through reductive amination with an aldehyde or ketone, a single alkyl group can be introduced.

Stereochemical Considerations in Isoquinoline Derivative Transformations

The transformations of this compound and its derivatives can have significant stereochemical implications, particularly when chiral centers or axes are introduced.

In the context of Suzuki-Miyaura coupling, the formation of a biaryl linkage between the isoquinoline core and another aromatic ring can lead to atropisomerism if rotation around the newly formed single bond is sterically hindered. This can result in the formation of a mixture of enantiomers or diastereomers, depending on the substitution pattern of the coupling partners. The synthesis of axially chiral biaryls via atroposelective cross-coupling reactions is an active area of research. acs.org

For reactions involving the introduction of new substituents, such as in the Heck reaction or subsequent modifications of the amine group, the creation of new stereocenters is possible. If the incoming group or the substrate already contains a stereocenter, the reaction may proceed with a degree of diastereoselectivity. The use of chiral ligands on the palladium catalyst in cross-coupling reactions can also induce enantioselectivity, leading to the preferential formation of one enantiomer of a chiral product. researchgate.net

Furthermore, in the synthesis of more complex, polycyclic systems derived from these initial transformations, the relative stereochemistry of the newly formed rings is a critical consideration. The stereochemical outcome of cyclization reactions can often be controlled by the choice of reagents and reaction conditions, allowing for the stereoselective synthesis of specific isomers. thieme-connect.comnih.gov

Synthetic Applications in the Construction of Complex Molecular Architectures

N-Boc-6-bromoisoquinolin-1-amine as a Building Block for Polycyclic Systems

The dual reactivity of this compound, stemming from the presence of both a nucleophilic amino group (after deprotection) and an electrophilic carbon-bromine bond, makes it an ideal precursor for the synthesis of polycyclic aromatic hydrocarbons and fused heterocyclic systems. Palladium-catalyzed cross-coupling reactions are instrumental in elaborating the molecular framework at the 6-position, which can then be followed by intramolecular cyclization reactions to construct additional rings.

One powerful strategy involves the intramolecular Heck reaction. While direct examples starting from this compound are not extensively documented in readily available literature, the principle can be illustrated by analogous systems. For instance, N-allyl-N-aryl-2-bromobenzamides undergo intramolecular Heck reactions to form isoquinolinone derivatives. connectjournals.com This suggests that this compound, after suitable functionalization at the amino group with an olefin-containing moiety, could undergo a similar palladium-catalyzed intramolecular cyclization to generate novel polycyclic structures.

Another key transformation is the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or vinyl substituents at the 6-position. These newly introduced groups can bear functional handles that facilitate subsequent cyclization reactions, leading to the formation of extended polycyclic systems. For example, coupling with an ortho-formylphenylboronic acid could be followed by an intramolecular condensation with the deprotected 1-amino group to form a fused quinazoline ring.

The Sonogashira coupling offers a pathway to introduce acetylenic moieties at the 6-position. These alkyne-functionalized intermediates are highly versatile and can undergo a variety of cyclization reactions, including intramolecular hydroamination or cycloadditions, to construct new heterocyclic rings fused to the isoquinoline (B145761) core.

The table below outlines potential palladium-catalyzed cross-coupling reactions that can be employed to functionalize this compound for the subsequent synthesis of polycyclic systems.

| Cross-Coupling Reaction | Coupling Partner | Potential Subsequent Cyclization | Resulting Polycyclic System |

| Suzuki-Miyaura | Arylboronic acid with a pendant nucleophile | Intramolecular nucleophilic aromatic substitution | Fused aromatic or heterocyclic ring |

| Sonogashira | Terminal alkyne with a tethered electrophile | Intramolecular cyclization (e.g., hydroamination) | Fused nitrogen-containing heterocycle |

| Heck Reaction | Alkene with a suitable tether | Intramolecular C-H activation or cyclization | Fused carbocyclic or heterocyclic ring |

| Buchwald-Hartwig | Amine with a tethered electrophile | Intramolecular amidation or alkylation | Fused nitrogen-containing heterocycle |

Access to Diverse Heterocyclic Scaffolds via Derivatization of this compound

The strategic placement of the bromo and protected amino groups on the isoquinoline scaffold of this compound allows for selective derivatization at either position, providing access to a wide array of heterocyclic scaffolds.

The bromine atom at the 6-position is a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, enables the coupling of various primary and secondary amines, leading to the synthesis of 6-aminoisoquinoline derivatives. wikipedia.orgjptcp.com These derivatives can then be further elaborated. For example, reaction with a dicarbonyl compound could lead to the formation of fused imidazole or pyrazine rings.

Similarly, Suzuki-Miyaura coupling can be used to introduce a range of aryl and heteroaryl groups at the 6-position, significantly expanding the structural diversity of the resulting molecules. researchgate.net The choice of the boronic acid coupling partner can be tailored to introduce specific functionalities that can participate in subsequent cyclization reactions.

The N-Boc protected amino group at the 1-position can be deprotected under acidic conditions to reveal the primary amine. This amine is a key functional group for the construction of fused heterocycles. For instance, condensation with ortho-haloaryl aldehydes followed by an intramolecular Buchwald-Hartwig amination can lead to the formation of benzimidazoisoquinoline systems. Alternatively, reaction with α-haloketones can provide access to fused pyrroloisoquinoline scaffolds.

The following table summarizes some of the derivatization strategies for this compound and the resulting heterocyclic scaffolds.

| Reaction at C6-Br | Reagent/Catalyst | Reaction at C1-NH2 (after deprotection) | Reagent | Resulting Heterocyclic Scaffold |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst | Condensation/Cyclization | Dicarbonyl Compound | Fused Imidazole/Pyrazine |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd catalyst | Condensation/Intramolecular Cyclization | Ortho-haloaryl aldehyde | Fused Benzimidazole |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Intramolecular Cyclization | - | Fused Pyrrole/Pyridine (B92270) |

Strategies for Diversity-Oriented Synthesis Utilizing the Isoquinoline Core

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules in an efficient manner to explore chemical space for biological screening. google.comresearchgate.net The this compound scaffold is well-suited for DOS strategies due to its two distinct points of diversification.

A powerful approach involves a "build/couple/pair" strategy. In the "build" phase, the isoquinoline core of this compound is the starting point. In the "couple" phase, two sets of building blocks can be introduced: one at the 6-position via palladium-catalyzed cross-coupling and another at the 1-amino position after deprotection. The "pair" phase would then involve an intramolecular reaction between the two introduced fragments to generate a variety of complex and diverse polycyclic or spirocyclic scaffolds.

For example, a library of different arylboronic acids could be coupled at the 6-position, each containing a different functional group. In parallel, the 1-amino group could be acylated with a library of carboxylic acids containing a complementary reactive group. Subsequent intramolecular reactions, such as ring-closing metathesis or cycloadditions, could then generate a library of compounds with significant skeletal diversity.

The development of combinatorial libraries based on the isoquinoline scaffold has been explored, highlighting the potential of this core structure in generating large numbers of diverse molecules. google.com Fragment-based drug discovery efforts have also utilized 6-substituted isoquinolin-1-amine derivatives, indicating the importance of this scaffold in generating bioactive molecules. nih.govnih.gov

A hypothetical DOS strategy starting from this compound is outlined below:

| Step | Transformation | Reagent Library | Resulting Intermediate Library |

| 1. Diversification at C6 | Suzuki-Miyaura Coupling | Library of Arylboronic Acids | 6-Aryl-N-Boc-isoquinolin-1-amines |

| 2. Deprotection | Acidic Cleavage of Boc | TFA or HCl | 6-Aryl-isoquinolin-1-amines |

| 3. Diversification at C1 | Amide Coupling | Library of Carboxylic Acids | N-(6-Arylisoquinolin-1-yl)amides |

| 4. Cyclization (Pairing) | Intramolecular Reaction | Various (e.g., Heat, Catalyst) | Diverse Polycyclic Scaffolds |

This systematic approach allows for the rapid generation of a large and diverse collection of complex molecules, which can then be screened for biological activity. The inherent structural rigidity and functionality of the isoquinoline core make this compound a highly promising starting material for such endeavors.

Methodological Advances in Amine Protection and Deprotection Relevant to N Boc 6 Bromoisoquinolin 1 Amine

General Principles of N-Boc Protection in Heterocyclic Chemistry

The protection of an amine function as its N-Boc derivative is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles. The primary goal of introducing the Boc group is to temporarily deactivate the amine's nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic steps. This is achieved by converting the amine into a carbamate (B1207046), which is significantly less reactive. The Boc group's widespread use stems from its robustness towards many non-acidic reagents, including nucleophiles and bases, and its resistance to catalytic hydrogenation.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347), often called Boc anhydride (B1165640) ((Boc)₂O). The reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride. This process can be performed under various conditions, often with a base to facilitate the reaction, although it is not strictly required. In the context of heterocyclic amines like 1-aminoisoquinolines, which can be sensitive, the choice of conditions is crucial. Mild bases such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP) are frequently employed. Catalyst-free N-Boc protection in water has also been reported as a green and efficient method, often preventing side reactions.

The stability of the resulting N-Boc protected heterocycle is a key advantage. It is stable to basic hydrolysis, many nucleophiles, and reductive conditions, allowing for a wide range of subsequent chemical transformations on other parts of the molecule. For instance, in a molecule like N-Boc-6-bromoisoquinolin-1-amine, the Boc group allows for reactions at the bromine-substituted position, such as cross-coupling reactions, without interference from the amine group.

Table 1: Common Reagents and Conditions for N-Boc Protection

| Reagent | Base (if used) | Solvent | Temperature | Notes |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Dioxane | Room Temp | Standard aqueous conditions. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (MeCN) | Room Temp | Effective for less reactive amines. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp - 40°C | Common anhydrous conditions. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | None (Catalyst-free) | Water/Acetone | Room Temp | Green chemistry approach, minimizes side products. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Amberlyst-15 (Catalyst) | Ethanol or Solvent-free | Room Temp | Heterogeneous catalysis allows for easy catalyst removal. |

The electronic properties of the heterocyclic ring can influence the ease of Boc protection. Electron-rich heterocycles generally react more readily, while electron-deficient systems may require more forcing conditions or the use of a catalyst. The selection of the appropriate protection strategy is therefore a critical step in the synthetic planning for complex molecules containing heterocyclic amine moieties.

Cleavage of the Boc Protecting Group Under Acidic Conditions

A defining characteristic of the Boc protecting group is its lability under acidic conditions. This allows for its selective removal, regenerating the free amine for subsequent reactions. The deprotection is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The mechanism of acid-catalyzed Boc cleavage proceeds through several distinct steps:

Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate group by the acid.

Fragmentation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is also unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.

Protonation of Amine: Under the strong acidic conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt (e.g., a trifluoroacetate (B77799) or hydrochloride salt).

The choice of acid and reaction conditions can be tailored to the specific substrate. TFA, often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is a very common and effective reagent for Boc deprotection. Solutions of HCl in organic solvents such as dioxane or ethyl acetate (B1210297) are also widely used.

A potential complication during acidic deprotection is the reactivity of the liberated tert-butyl cation. This electrophile can alkylate other nucleophilic sites within the molecule, particularly electron-rich aromatic rings or sulfur-containing functional groups. To mitigate these unwanted side reactions, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation.

The rate of deprotection can be influenced by the substrate's structure and the specific acid used. Studies have shown that the kinetics of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism. In contrast, deprotection with TFA may show a different kinetic profile. For sensitive substrates containing other acid-labile groups, milder conditions or alternative Lewis acid reagents like zinc bromide (ZnBr₂) may be employed, although selectivity can be an issue as ZnBr₂ has also been reported to cleave N-Boc groups.

Table 2: Common Acidic Conditions for Boc Deprotection

| Acidic Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA/DCM, 0°C to RT, 1-2 hours | Highly effective; scavengers may be needed. |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 4M HCl solution, RT, 1-2 hours | Yields the hydrochloride salt of the amine. |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Various concentrations, RT | Common for deprotection of Boc-amino acids. |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | Catalytic amounts | Can offer selectivity for N-Boc deprotection over t-butyl esters. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Stoichiometric amounts, RT | Lewis acid condition, can be useful for some substrates but may lack selectivity. |

Careful selection of the deprotection method is critical to ensure high yields and avoid degradation of the target molecule, especially when working with complex, multi-functionalized heterocyclic systems like substituted isoquinolines.

Orthogonal Protecting Group Strategies in Multi-functionalized Isoquinolines

The synthesis of complex molecules, such as multi-functionalized isoquinolines, often requires the protection of several different functional groups. An orthogonal protecting group strategy is essential in these cases. This approach utilizes a set of protecting groups that can be removed under distinct and non-interfering chemical conditions. This allows for the selective deprotection of one functional group while others remain protected, enabling precise and controlled synthetic transformations.

For a molecule like this compound, which has a Boc-protected amine and a bromo-substituent, further functionalization might involve introducing other protected groups. For instance, if a hydroxyl or a second amino group were to be introduced onto the isoquinoline (B145761) core, it would require its own protecting group that is stable to the acidic conditions used for Boc removal.

Key amine protecting groups used in orthogonal strategies include:

Boc (tert-butoxycarbonyl): As discussed, this group is labile to strong acids (e.g., TFA, HCl).

Cbz (benzyloxycarbonyl): This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst). It is generally considered orthogonal to Boc.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a secondary amine like piperidine (B6355638). This makes it truly orthogonal to the acid-labile Boc group.

The strategic combination of these protecting groups allows for a step-by-step manipulation of a complex molecule. For example, in a hypothetical isoquinoline derivative containing both a Boc-protected and an Fmoc-protected amine, the Fmoc group could be removed with piperidine to free one amine for a specific reaction. Subsequently, the Boc group could be removed with TFA to deprotect the second amine for a different transformation. This level of control is critical for building complex molecular architectures.

Table 3: Orthogonal Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Condition | Stability |

| tert-butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis. |

| benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid and base. |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. |

| allyloxycarbonyl | Alloc | Palladium(0) Catalysis | Stable to acid and base. |

The development and application of such orthogonal strategies are central to the synthesis of diverse isoquinoline libraries for medicinal chemistry research. By carefully planning the sequence of protection and deprotection, chemists can efficiently generate a wide range of analogs for biological screening and structure-activity relationship (SAR) studies.

Future Research Directions and Unexplored Potential of N Boc 6 Bromoisoquinolin 1 Amine

Development of Sustainable and Green Synthetic Routes for Isoquinoline (B145761) Derivatives

The future synthesis of isoquinoline derivatives, including those derived from N-Boc-6-bromoisoquinolin-1-amine, will increasingly prioritize sustainability. Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, often rely on harsh conditions and stoichiometric, corrosive reagents like POCl₃ or strong acids. slideshare.net These methods, while foundational, present significant environmental and safety challenges.

The development of "green" alternatives is paramount. This includes the application of photocatalysis, electrocatalysis, and continuous flow chemistry, which promise more efficient and environmentally benign syntheses of isoquinoline alkaloids and their derivatives. rsc.org Another key aspect of green chemistry is the use of eco-friendly solvents and reaction conditions. For the Boc-protecting group, a critical feature of the title compound, protocols have been developed for its removal using simply water at reflux temperatures, eliminating the need for harsh acidic or basic reagents. organic-chemistry.org Similarly, green methods for the initial Boc-protection step are available, some proceeding under catalyst and solvent-free conditions. rsc.org

Future research should aim to integrate these green principles into the synthesis and derivatization of this compound. This could involve developing a one-pot synthesis that avoids hazardous reagents or designing flow-based procedures that minimize waste and energy consumption. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Isoquinolines

| Feature | Traditional Synthesis (e.g., Bischler-Napieralski) | Green/Sustainable Synthesis |

| Reagents | Stoichiometric, often corrosive acids (POCl₃, P₂O₅) | Catalytic amounts, less hazardous alternatives |

| Conditions | High temperatures, harsh conditions | Milder conditions, ambient temperature/pressure |

| Solvents | Often chlorinated or hazardous solvents | Water, supercritical fluids, or solvent-free conditions organic-chemistry.org |

| Efficiency | Can have moderate to good yields but poor atom economy | High atom economy, reduced waste streams mdpi.com |

| Technology | Batch processing | Flow chemistry, photocatalysis, electrochemistry rsc.orgnih.gov |

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound offers a gateway to a vast chemical space, with modern catalytic systems providing the keys. The compound features two primary handles for functionalization: the C6-bromo position, ideal for cross-coupling reactions, and the C1-amino group, which can be modified following deprotection.

Palladium-catalyzed reactions are particularly powerful tools for C-H functionalization and cross-coupling. mdpi.com The bromo group at the C6 position is primed for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents. Research has demonstrated the utility of palladium catalysis for the regioselective functionalization of various positions on the isoquinoline ring system. mdpi.commdpi.com Similarly, copper-catalyzed reactions, such as the Ullmann coupling, provide complementary methods for forming C-N, C-O, and C-S bonds. mdpi.com Recent advances have also highlighted the utility of rhodium and ruthenium catalysts for novel C-H activation and annulation strategies to build complex fused heterocyclic systems from isoquinoline precursors. organic-chemistry.org

Future work should systematically apply these modern catalytic systems to this compound. Exploring the selective functionalization of the C6-position while the C1-amine remains protected, followed by deprotection and subsequent derivatization, would provide a divergent route to highly complex and diverse isoquinoline libraries. organic-chemistry.org

Table 2: Potential Catalytic Derivatizations of this compound

| Catalytic System | Reaction Type | Target Site | Potential Introduced Moiety |

| Palladium(0)/Palladium(II) | Suzuki, Stille, Heck, Sonogashira Coupling | C6-Br | Aryl, Heteroaryl, Vinyl, Alkynyl groups organic-chemistry.org |

| Copper(I)/Copper(II) | Ullmann Coupling, Click Chemistry (post-functionalization) | C6-Br | Amino, Ether, Thioether, Triazole groups mdpi.comrsc.org |

| Rhodium(III) | C-H Activation/Annulation | Various C-H bonds | Fused ring systems organic-chemistry.org |

| Ruthenium(II) | C-H Functionalization/Annulation | Various C-H bonds | Fused ring systems organic-chemistry.org |

Computational Chemistry Approaches for Reaction Mechanism Elucidation

To accelerate the development of novel reactions and optimize existing ones, a deep understanding of the underlying reaction mechanisms is crucial. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex pathways of transition-metal-catalyzed reactions. nih.gov

For the derivatization of this compound, DFT studies can provide critical insights. For instance, in palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides, computational studies have been used to explain the observed site selectivity by analyzing the energies of different transition states and intermediates. acs.org Such studies can model the entire catalytic cycle, including oxidative addition, C-H activation, migratory insertion, and reductive elimination, identifying the rate-determining step and the factors that control regioselectivity. nih.gov This knowledge can be used to rationally design more efficient catalysts or select optimal reaction conditions.

Future research should leverage DFT to model the functionalization of this compound. Computational studies could predict the most favorable sites for C-H activation, rationalize the outcomes of cross-coupling reactions at the C6-position, and explore the feasibility of novel, yet-undiscovered transformations. This predictive power can save significant experimental time and resources by focusing laboratory efforts on the most promising avenues. nih.gov

Table 3: Applications of Computational Chemistry in Isoquinoline Derivatization

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Transition state geometries and energies, reaction energy profiles nih.gov | Elucidating mechanisms of Pd-catalyzed cross-coupling at C6-Br. |

| Intrinsic Reaction Coordinate (IRC) | Confirmation of transition states connecting reactants and products nih.gov | Validating the calculated pathways for functionalization. |

| Natural Bond Orbital (NBO) Analysis | Electronic structure, charge distribution, bond strengths nih.gov | Understanding the influence of the Boc-amine on the reactivity of the ring. |

| Solvation Models (e.g., SMD) | Effect of solvent on reaction energies and pathways nih.gov | Predicting optimal solvents for selective transformations. |

Integration into Automated Synthesis Platforms for Isoquinoline Library Generation

The generation of large, diverse libraries of compounds is a cornerstone of modern drug discovery and materials science. rsc.org Automated synthesis platforms, particularly those based on flow chemistry, offer unparalleled advantages in terms of speed, efficiency, reproducibility, and safety. nih.govsyrris.com These systems allow for the rapid, sequential synthesis of library members with integrated purification, significantly shortening the cycle time from synthesis to screening. ebrary.netnih.gov

This compound is an ideal building block for integration into such platforms. researchgate.net Its defined points of diversification (C6-Br and C1-NH₂) allow for a systematic, combinatorial approach to library synthesis. organic-chemistry.org An automated platform could be programmed to perform a series of reactions, for example, starting with a parallel set of Suzuki couplings at the C6 position with various boronic acids. The resulting intermediates could then be deprotected in-line and subjected to a second diversification step, such as acylation or reductive amination at the C1-amine position.

The development of a fully automated, multistep flow process utilizing this compound would enable the highly efficient generation of novel, druglike heterocyclic systems. acs.org This high-throughput approach would allow for the rapid exploration of the chemical space around the isoquinoline scaffold, accelerating the discovery of new bioactive molecules. syrris.comnih.gov

Table 4: Conceptual Framework for Automated Synthesis of an Isoquinoline Library

| Module | Function | Example Operation |

| Reagent Input | Syringe or loop pumps deliver starting materials and reagents. | Pump this compound, a palladium catalyst, and a specific boronic acid. |

| Reaction Module 1 | Heated or cooled reactor coil for the first reaction. | Suzuki coupling reaction occurs in a flow reactor at a controlled temperature and residence time. |

| In-line Deprotection | A module to remove the Boc group. | The product stream is mixed with an acidic reagent in a new coil to cleave the Boc group. |

| Reaction Module 2 | Second reactor for the diversification of the newly freed amine. | The deprotected intermediate is mixed with an acyl chloride for an amidation reaction. |

| Work-up/Purification | Automated liquid-liquid extraction or capture-and-release column. | The stream passes through a scavenger resin to remove excess reagents. |

| Analysis/Collection | In-line analytics (e.g., MS, UV) and a fraction collector. | Mass spectrometry confirms the product mass, which is then collected in a specific well of a microtiter plate. |

Q & A

Q. What are the optimal synthetic routes for N-Boc-6-bromoisoquinolin-1-amine, and how do reaction conditions influence regioselectivity in brominated isoquinoline systems?

Methodological Answer: The synthesis typically involves sequential functionalization of the isoquinoline core. A common approach includes:

Bromination : Direct bromination at the 6-position of isoquinoline derivatives using NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to minimize polybromination .

Boc Protection : Subsequent protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) in anhydrous THF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

Q. Key Considerations :

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR :

- Diagnostic peaks: Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 7.5–8.5 ppm), and NH (if deprotected) .

- Use deuterated chloroform (CDCl₃) for solubility.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₄H₁₆BrN₂O₂ (theoretical m/z: 339.04) .

- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer: Discrepancies often arise from:

- Catalyst Selection : Pd(PPh₃)₄ vs. Pd(dba)₂/XPhos systems show varying turnover numbers. Screen ligands (e.g., SPhos, RuPhos) to optimize Buchwald-Hartwig couplings .

- Solvent Effects : DMF may deprotect Boc groups under prolonged heating; use toluene or dioxane instead .

- Additives : K₂CO₃ vs. Cs₂CO₃ impacts base strength and solubility.

Q. Case Study :

- Suzuki-Miyaura coupling with phenylboronic acid yielded 60–85% efficiency depending on catalyst (Pd(OAc)₂/XPhos > PdCl₂(dppf)) .

Q. What strategies stabilize this compound under acidic or high-temperature conditions?

Methodological Answer:

Q. How do electronic effects of the Boc group influence the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer: The Boc group:

- Electron-Withdrawing Effect : Reduces electron density at C-6, slowing oxidative addition in Pd-mediated reactions. Use electron-rich ligands (e.g., XPhos) to counteract .

- Steric Hindrance : May limit access to catalytic sites. Compare with unprotected analogs (e.g., 6-bromoisoquinolin-1-amine) to quantify steric effects .

Q. Computational Insight :

- DFT calculations show Boc groups increase C-Br bond polarization by 15%, favoring nucleophilic substitution pathways .

Q. What analytical methods differentiate this compound from common byproducts like de-Boc or debrominated species?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.